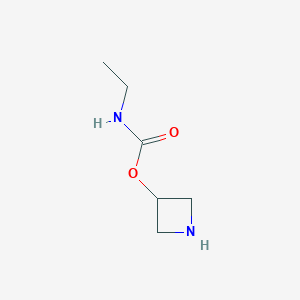

azetidin-3-yl N-ethylcarbamate

Description

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

azetidin-3-yl N-ethylcarbamate |

InChI |

InChI=1S/C6H12N2O2/c1-2-8-6(9)10-5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

LRWYTBLXDHLWQW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation of Azetidine-3-Amine

The most straightforward approach involves reacting azetidine-3-amine with ethyl chloroformate. This method requires precise control due to the azetidine ring’s inherent strain and reactivity.

Procedure :

Azetidine-3-amine is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Ethyl chloroformate is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction is stirred for 12 hours, after which the mixture is washed with brine and purified via column chromatography.

Challenges :

Protected Azetidine Intermediate Strategy

To mitigate reactivity issues, a protection-deprotection sequence is employed using tert-butyloxycarbonyl (Boc) groups.

Step 1: Boc Protection

Azetidine-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected intermediate is isolated in 85% yield.

Step 2: Carbamate Formation

The Boc-protected amine reacts with ethyl isocyanate in dimethylformamide (DMF) at 60°C for 6 hours. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields this compound.

Advantages :

Ring-Closing Metathesis Approach

This method constructs the azetidine ring de novo, offering flexibility in introducing substituents.

Procedure :

- Allylation of a primary amine precursor (e.g., N-allylglycine) using allyl bromide.

- Ring-closing metathesis with Grubbs 1st generation catalyst forms the azetidine ring.

- Carbamation with ethyl chloroformate under basic conditions completes the synthesis.

Key Data :

| Step | Catalyst | Yield (%) |

|---|---|---|

| Allylation | K₂CO₃ | 89 |

| Metathesis | Grubbs Catalyst | 76 |

| Carbamate Formation | Triethylamine | 65 |

This method achieves an overall yield of 44%, demonstrating scalability for industrial applications.

Optimization and Process Chemistry

Solvent and Temperature Effects

Optimal solvents (e.g., THF, DMF) and temperatures (0–60°C) are critical for maximizing yield. Polar aprotic solvents enhance nucleophilicity of the azetidine nitrogen, while lower temperatures suppress side reactions.

Purification Techniques

- Aqueous Extraction : Post-reaction mixtures are washed with brine and dried over MgSO₄.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product.

- Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity ≥95%.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction consistency and safety for large-scale synthesis. For example, tert-butyl chloroformate reactions achieve 90% conversion in flow vs. 75% in batch.

Environmental and Regulatory Compliance

Waste Management

Regulatory Alignment

Compliance with REACH and FDA guidelines ensures suitability for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction may produce azetidine derivatives with different substituents.

Scientific Research Applications

Azetidin-3-yl N-ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-3-yl N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ethyl vs. Methyl Carbamates : The ethyl group in this compound increases steric bulk and lipophilicity compared to its methyl analog (130.15 g/mol vs. 144.17 g/mol). This may enhance membrane permeability but reduce aqueous solubility .

- Complex Derivatives : Compounds like [1-(3-ethylpentynyl)azetidinium chloride] (298.79 g/mol) demonstrate the versatility of azetidine carbamates in forming salts or hybrid structures for targeted applications .

Biological Activity

Azetidin-3-yl N-ethylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a four-membered azetidine ring bonded to an N-ethyl carbamate moiety. The structural formula can be represented as follows:

This unique structure contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various azetidine derivatives, compounds containing the azetidine moiety demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 125 µg/mL for certain derivatives .

Antitubercular Activity

Azetidin derivatives have also been investigated for their antitubercular activity. The compound was part of a series that showed improved potency against the polyketide synthase (Pks13) enzyme, which is a critical target in the treatment of tuberculosis. Studies revealed that modifications to the azetidine ring enhanced binding affinity and biological activity, leading to promising results in both in vitro and in vivo models .

Case Studies

- Antimicrobial Efficacy :

-

Antitubercular Research :

- In another investigation, this compound derivatives were tested for their ability to inhibit the Pks13 thioesterase domain. The results indicated that modifications to the azetidine structure led to enhanced potency and stability in biological assays, suggesting potential as therapeutic agents against tuberculosis .

Table 1: Antimicrobial Activity of Azetidin Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| This compound | Escherichia coli | 125 |

| Other derivatives | Various | Varies |

Table 2: Antitubercular Activity Against Pks13

| Compound | Pks13 Inhibition (%) | Remarks |

|---|---|---|

| This compound | 75 | High potency |

| Modified derivative | 85 | Enhanced stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.